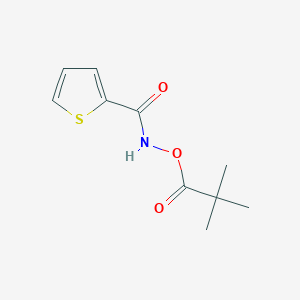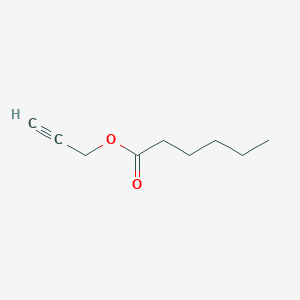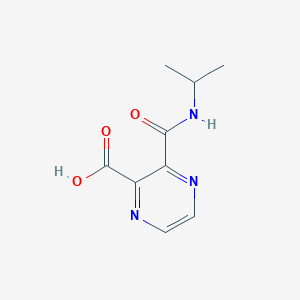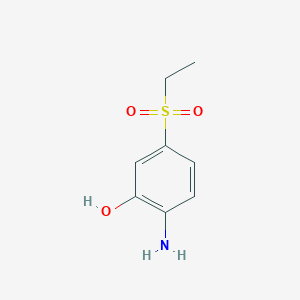
4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) (R)-2-methylpiperazine-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinazoline core, which is a common scaffold in many biologically active molecules. The presence of various functional groups, such as tert-butyl, chloro, fluoro, methoxy, and piperazine, contributes to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate typically involves multiple steps, including the formation of the quinazoline core, introduction of the amino group, and subsequent functionalization with the tert-butyl, chloro, fluoro, methoxy, and piperazine groups. Common synthetic routes may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Functionalization: The tert-butyl, chloro, fluoro, methoxy, and piperazine groups can be introduced through various organic reactions, such as alkylation, halogenation, and amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. Process optimization may also focus on minimizing waste and improving the overall yield and purity of the final product.
化学反应分析
Types of Reactions
4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases, such as cancer or infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can interact with these targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and covalent bonding. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s intended use.
相似化合物的比较
Similar Compounds
4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate: Unique due to its specific combination of functional groups and potential biological activities.
Other Quinazoline Derivatives: Compounds with similar quinazoline cores but different functional groups, such as gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
The uniqueness of 4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to other quinazoline derivatives
属性
分子式 |
C26H29ClFN5O5 |
|---|---|
分子量 |
546.0 g/mol |
IUPAC 名称 |
4-O-tert-butyl 1-O-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2-methylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C26H29ClFN5O5/c1-15-13-32(24(34)38-26(2,3)4)9-10-33(15)25(35)37-21-11-16-19(12-20(21)36-5)29-14-30-23(16)31-18-8-6-7-17(27)22(18)28/h6-8,11-12,14-15H,9-10,13H2,1-5H3,(H,29,30,31) |
InChI 键 |
CKCKFPRCPYNNQA-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)


![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)
![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)
![N-(4-(benzyloxy)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B13988638.png)
![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one](/img/structure/B13988654.png)
![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)




